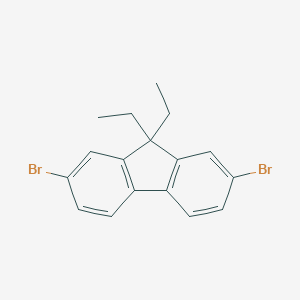

2,7-Dibromo-9,9-diethylfluorene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,7-dibromo-9,9-diethylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Br2/c1-3-17(4-2)15-9-11(18)5-7-13(15)14-8-6-12(19)10-16(14)17/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYECWABMXAYFSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393379 | |

| Record name | 2,7-Dibromo-9,9-diethylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197969-58-7 | |

| Record name | 2,7-Dibromo-9,9-diethylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,7-Dibromo-9,9-diethylfluorene

CAS Number: 197969-58-7

This technical guide provides an in-depth overview of 2,7-Dibromo-9,9-diethylfluorene, a key building block in the synthesis of advanced organic materials. Designed for researchers, scientists, and professionals in drug development and materials science, this document details its chemical properties, a robust synthesis protocol, characterization methods, and principal applications, with a focus on the scientific principles underpinning its use.

Core Compound Profile

This compound is a halogenated aromatic compound featuring a fluorene core. The bromine atoms at the 2 and 7 positions are highly amenable to further chemical modifications, such as cross-coupling reactions, making this molecule a versatile precursor for the synthesis of more complex structures. The diethyl groups at the 9-position enhance the solubility of the molecule and its derivatives in common organic solvents, a crucial property for solution-based processing of organic electronic devices.

| Property | Value |

| CAS Number | 197969-58-7[1] |

| Molecular Formula | C₁₇H₁₆Br₂ |

| Molecular Weight | 380.1 g/mol |

| IUPAC Name | This compound |

| Appearance | Typically an off-white to light yellow powder or crystalline solid. |

| Solubility | Soluble in common organic solvents such as tetrahydrofuran (THF), chloroform, and toluene. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from fluorene: bromination of the fluorene core followed by alkylation at the 9-position. A representative synthetic protocol is detailed below.

Step 1: Bromination of Fluorene to 2,7-Dibromofluorene

The first step involves the electrophilic bromination of fluorene to introduce bromine atoms at the electron-rich 2 and 7 positions.

Reaction:

Protocol:

-

In a fume hood, dissolve fluorene in a suitable solvent such as chloroform or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the fluorene solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a saturated solution of sodium bisulfite to remove any unreacted bromine.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2,7-dibromofluorene, which can be purified by recrystallization from a solvent like ethanol.

Step 2: Diethylation of 2,7-Dibromofluorene

The second step is the alkylation of the 9-position of 2,7-dibromofluorene with ethyl groups. A common method for this is phase-transfer catalysis.

Reaction:

Protocol:

-

To a solution of 2,7-dibromofluorene in a suitable solvent like toluene or THF, add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).

-

Add a concentrated aqueous solution of sodium hydroxide.

-

Heat the mixture to a moderate temperature (e.g., 60-70 °C) and add ethyl bromide dropwise with vigorous stirring.

-

Continue stirring at this temperature for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and add water to dissolve the salts.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel using a non-polar eluent such as hexane or a mixture of hexane and dichloromethane.

Diagram of Synthesis Workflow:

Caption: Synthesis workflow for this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the ethyl groups. The aromatic protons will appear as a set of doublets and singlets in the range of 7.4-7.8 ppm. The ethyl groups will exhibit a quartet for the methylene (-CH₂-) protons around 2.0-2.2 ppm and a triplet for the methyl (-CH₃) protons around 0.4-0.6 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon atoms attached to bromine appearing at a characteristic downfield shift. The quaternary carbon at the 9-position and the carbons of the ethyl groups will also have specific chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 380.1 g/mol , with a characteristic isotopic pattern due to the presence of two bromine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic rings and the alkyl groups, as well as C=C stretching of the aromatic rings. The C-Br stretching frequency will also be observable in the fingerprint region.

Applications

This compound is a valuable intermediate in the synthesis of a variety of functional organic materials.

Organic Light-Emitting Diodes (OLEDs)

The primary application of 2,7-dibromo-9,9-dialkylfluorenes is in the field of organic electronics, particularly in the synthesis of conjugated polymers for OLEDs. The fluorene unit provides a blue-emitting chromophore with high fluorescence quantum yield and good thermal stability. The bromine atoms serve as reactive sites for polymerization reactions, such as Suzuki or Stille coupling, to create high-molecular-weight polymers. The diethyl groups ensure good solubility of these polymers, which is essential for the fabrication of thin films in OLED devices.

Organic Photovoltaics (OPVs)

Fluorene-based polymers derived from this compound are also used in the active layer of organic solar cells. By copolymerizing the fluorene unit with electron-accepting moieties, polymers with tailored electronic properties for efficient charge separation and transport can be designed.

Potential in Drug Development

While the direct application of this compound in drug development is not extensively documented, the fluorene scaffold is present in a number of biologically active compounds. Fluorene derivatives have been investigated for their potential as anti-inflammatory, antiviral, and anticancer agents. The dibromo functionality of this compound provides a handle for the introduction of various pharmacophores, suggesting its potential as a starting material for the synthesis of novel drug candidates. Further research is needed to explore the biological activities of derivatives of this compound.

Diagram of Application Areas:

Caption: Key application areas for this compound.

Safety and Handling

-

General Hazards: May cause skin and eye irritation.[2] The compound may be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2] Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and important building block in organic materials chemistry. Its well-defined structure, coupled with the reactivity of the bromine substituents and the solubilizing effect of the diethyl groups, makes it an ideal precursor for the synthesis of a wide range of functional polymers for electronic and optoelectronic applications. While its direct role in drug development is yet to be fully explored, the fluorene core's known biological activities suggest potential in this area. Adherence to established synthesis and purification protocols, along with rigorous characterization, will ensure the reliable production of high-purity material for advancing research and development in these exciting fields.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents. Synthetic method of 9,9-disubstituent-2,7-dibromofluorene or 9,9-disubstituent fluorene.

- Qian, J., & Aldred, M. P. (2012). Synthesis of Dimethyl fluorene-9,9-diacetate.

-

The Royal Society of Chemistry. S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) compari. [Link]

-

PubChem. 2,7-Dibromo-9,9-dimethylfluorene. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. ¹H-NMR (400 MHz, CDCl3) of 9,9-dihexyl-2,7-dibromofluorene (a) and.... [Link]

-

PubMed Central. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). [Link]

-

SpectraBase. 2,7-Dibromo-9H-fluorene - Optional[1H NMR] - Chemical Shifts. [Link]

- Qi, C., Lei, X., Sun, X., & Hu, Y. (2012). Synthesis, Characterization of 2',7'-dibromo-2,3,6,7-tetraethoxy-9,9'-spirobifluorene.

-

ResearchGate. (PDF) 2,7-Dibromo-9,9-dimethyl-9H-fluorene. [Link]

- Chen, X., Fu, X., Qiu, Y., & Yuan, J. (2010). 2,7-Dibromo-9,9-dimethyl-9H-fluorene. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1034.

-

ChemBK. 2,7-Dibromo-9,9-dimethyl-9H-fluorene. [Link]

Sources

A Technical Guide to the Molecular Weight Determination of 2,7-Dibromo-9,9-diethylfluorene

Abstract

This technical guide provides a comprehensive, first-principles approach to determining the molecular weight of 2,7-Dibromo-9,9-diethylfluorene, a key building block in the synthesis of advanced organic electronic materials. For researchers, scientists, and drug development professionals, an accurate understanding of molecular weight is fundamental for stoichiometric calculations, material characterization, and regulatory compliance. This document outlines the theoretical basis for molecular weight calculation, presents a detailed, step-by-step protocol, and validates the result against authoritative chemical databases.

Compound Identification and Structural Formula

Before any calculation, it is imperative to unequivocally identify the compound . The accuracy of the molecular weight is entirely dependent on the correct molecular formula.

The molecular formula indicates that a single molecule of this compound is composed of:

-

17 Carbon (C) atoms

-

16 Hydrogen (H) atoms

-

2 Bromine (Br) atoms

This composition is the foundation for our subsequent calculations.

The Principle of Molecular Weight Calculation

The molecular weight (more accurately referred to as molar mass in g/mol ) of a compound is the sum of the atomic weights of all its constituent atoms.[2] The standard atomic weight of an element is not a single integer but a weighted average of the masses of its naturally occurring isotopes.[3] This averaging, based on isotopic abundance, is why the atomic weights listed on the periodic table are typically decimal values.[3]

For a molecule with a given formula, the molecular weight (MW) is calculated as:

MW = Σ (nᵢ × AWᵢ)

Where:

-

nᵢ is the number of atoms of element i.

-

AWᵢ is the standard atomic weight of element i.

Our protocol relies on using the most current and accepted standard atomic weight values as endorsed by the International Union of Pure and Applied Chemistry (IUPAC) and provided by institutions like the National Institute of Standards and Technology (NIST).

Experimental Protocol: Molecular Weight Calculation

This section provides a detailed, step-by-step methodology for calculating the molecular weight of C₁₇H₁₆Br₂.

Step 1: Deconstruct the Molecular Formula Identify each unique element and count the number of atoms for each, as established in Section 1.

-

Carbon (C): 17

-

Hydrogen (H): 16

-

Bromine (Br): 2

Step 2: Collate Standard Atomic Weights Gather the standard atomic weight for each element from authoritative sources. For high-precision work, it is crucial to use the values recommended by IUPAC.

| Element | Symbol | Standard Atomic Weight (amu) | Source |

| Carbon | C | 12.011 | [3][4] |

| Hydrogen | H | 1.008 | [5][6][7] |

| Bromine | Br | 79.904 | [8][9][10][11] |

Causality Note: The choice of these specific values, rather than integer masses, is critical. It reflects the natural isotopic distribution of each element (e.g., the presence of ¹³C alongside ¹²C) and is essential for aligning calculated values with results from experimental mass spectrometry and other analytical techniques.

Step 3: Calculate the Mass Contribution of Each Element Multiply the atom count of each element by its standard atomic weight to determine its total contribution to the overall molecular weight.

-

Carbon Contribution: 17 atoms × 12.011 amu/atom = 204.187 amu

-

Hydrogen Contribution: 16 atoms × 1.008 amu/atom = 16.128 amu

-

Bromine Contribution: 2 atoms × 79.904 amu/atom = 159.808 amu

Step 4: Sum the Contributions for the Final Molecular Weight Add the mass contributions from each element to arrive at the final molecular weight.

-

Total Molecular Weight: 204.187 + 16.128 + 159.808 = 380.123 amu

When expressed as molar mass for laboratory applications, this value is 380.123 g/mol .

Data Summary and Authoritative Verification

The data from the calculation protocol is summarized below for clarity and cross-referenced with a leading chemical database for validation.

Table 4.1: Summary of Molecular Weight Calculation

| Element | Symbol | Atom Count (nᵢ) | Standard Atomic Weight (AWᵢ) | Mass Contribution (nᵢ × AWᵢ) |

| Carbon | C | 17 | 12.011 | 204.187 |

| Hydrogen | H | 16 | 1.008 | 16.128 |

| Bromine | Br | 2 | 79.904 | 159.808 |

| Total | 380.123 |

Verification: The calculated molecular weight of 380.123 g/mol is in excellent agreement with the value listed in the PubChem database, which is 380.1 g/mol .[1] The minor difference is attributable to rounding conventions within the database. This strong correlation validates the accuracy of our first-principles calculation.

Visualization of the Calculation Workflow

The logical flow of the molecular weight determination process can be visualized as a directed graph, ensuring clarity and reproducibility of the methodology.

Caption: Workflow for Molecular Weight Calculation.

Conclusion

Through a systematic, first-principles approach, the molecular weight of this compound (C₁₇H₁₆Br₂) has been calculated to be 380.123 g/mol . This value is rigorously derived from the compound's molecular formula and the standard atomic weights of its constituent elements. The result is validated by its close agreement with data from authoritative chemical databases. This fundamental parameter is essential for any quantitative work involving this compound, from reaction planning in a research setting to quality control in industrial applications.

References

-

Bromine - Wikipedia. Wikipedia. [Link]

-

Atomic Weight of Bromine. Commission on Isotopic Abundances and Atomic Weights. [Link]

-

Hydrogen - IUPAC Commission on Isotopic Abundances and Atomic Weights. Commission on Isotopic Abundances and Atomic Weights. [Link]

-

How heavy is one atom of carbon? - Quora. Quora. [Link]

-

Carbon (C) molar mass. OnlineMolarMass. [Link]

-

What is the atomic mass of hydrogen? - Quora. Quora. [Link]

-

Atomic Weights and Isotopic Compositions for Bromine. National Institute of Standards and Technology (NIST). [Link]

-

This compound | C17H16Br2 | CID 3531045 - PubChem. National Center for Biotechnology Information. [Link]

-

Hydrogen - Wikipedia. Wikipedia. [Link]

-

Atomic/Molar mass - Westfield State University. Westfield State University. [Link]

-

Bromine - Properties, Uses, and Facts. BYJU'S. [Link]

-

Bromine - Element information, properties and uses | Periodic Table. Royal Society of Chemistry. [Link]

-

What Is The Atomic Weight Of Carbon? - Chemistry For Everyone - YouTube. YouTube. [Link]

-

What Is The Atomic Weight Of Hydrogen? - Chemistry For Everyone - YouTube. YouTube. [Link]

-

Atomic Weights and Isotopic Compositions for Carbon. National Institute of Standards and Technology (NIST). [Link]

-

Atomic Weights and Isotopic Compositions for Hydrogen. National Institute of Standards and Technology (NIST). [Link]

Sources

- 1. This compound | C17H16Br2 | CID 3531045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. webqc.org [webqc.org]

- 3. Atomic/Molar mass [westfield.ma.edu]

- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 5. quora.com [quora.com]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Bromine - Wikipedia [en.wikipedia.org]

- 9. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. byjus.com [byjus.com]

- 11. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

A Comprehensive Technical Guide to the Physical Properties of 2,7-Dibromo-9,9-diethylfluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dibromo-9,9-diethylfluorene is a halogenated aromatic compound belonging to the fluorene family. Fluorene derivatives are of significant interest in the fields of materials science and drug development due to their rigid, planar structure and unique photophysical properties. The 9,9-disubstitution on the fluorene core is a key structural feature, enhancing solubility and preventing aggregation-induced quenching of fluorescence, which is crucial for applications in organic light-emitting diodes (OLEDs). The bromine atoms at the 2 and 7 positions provide reactive sites for further chemical modifications, making it a versatile building block for the synthesis of more complex molecules with tailored electronic and optical properties.[1] This guide provides a detailed overview of the core physical properties of this compound, offering insights for its application in research and development.

Molecular Structure and Key Features

The fundamental structure of this compound consists of a fluorene core, which is a tricyclic aromatic hydrocarbon, substituted with two bromine atoms at the 2 and 7 positions of the aromatic rings and two ethyl groups at the 9-position of the five-membered ring.

Molecular Structure of this compound

Caption: 2D chemical structure of this compound.

Core Physical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its physical properties can be reliably predicted and understood by comparison with its close and well-characterized analogue, 2,7-Dibromo-9,9-dimethylfluorene. The substitution of methyl with ethyl groups is expected to primarily influence properties such as melting point and solubility due to changes in molecular weight and intermolecular forces.

| Property | This compound (Computed/Predicted) | 2,7-Dibromo-9,9-dimethylfluorene (Experimental) | Reference |

| Molecular Formula | C₁₇H₁₆Br₂ | C₁₅H₁₂Br₂ | [2] |

| Molecular Weight | 380.12 g/mol | 352.07 g/mol | [2] |

| Appearance | Expected to be a white to off-white solid | White to light yellow powder | |

| Melting Point | Not experimentally determined | 178-182 °C | |

| Solubility | Soluble in common organic solvents like toluene, THF, and chloroform.[3] | Soluble in Toluene.[4] | |

| CAS Number | 197969-58-7 | 28320-32-3 | [2] |

Spectroscopic and Crystallographic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the fluorene backbone and the aliphatic protons of the two ethyl groups. The aromatic protons will likely appear as a set of multiplets in the downfield region (typically 7.0-8.0 ppm). The ethyl groups will exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons of the fluorene core and the aliphatic carbons of the ethyl groups. The carbons bonded to bromine would be expected to appear at a characteristic chemical shift.

For comparison, the ¹H NMR spectrum of the related compound 2,7-Dibromofluorene shows aromatic protons in the range of 7.5-7.8 ppm and a singlet for the methylene protons at the 9-position around 3.9 ppm.[5]

Crystal Structure

The crystal structure of this compound has not been reported. However, the crystal structure of 2,7-Dibromo-9,9-dimethylfluorene has been determined by single-crystal X-ray diffraction.[6][7] It crystallizes in the orthorhombic space group. The fluorene core is essentially planar, and the crystal packing is influenced by weak intermolecular interactions.[6][7] It is anticipated that this compound would exhibit a similar planar fluorene core, with the ethyl groups influencing the overall crystal packing and intermolecular distances.

Experimental Protocols

Synthesis of 2,7-Dibromo-9,9-dialkylfluorenes

A general and robust method for the synthesis of 9,9-dialkylated-2,7-dibromofluorenes involves a two-step process starting from 2,7-dibromofluorene. This protocol can be adapted for the synthesis of this compound.

Synthesis Workflow

Caption: General synthetic workflow for this compound.

Step-by-Step Methodology:

-

Deprotonation:

-

To a solution of 2,7-dibromofluorene in a suitable aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide), a strong base such as sodium hydride or concentrated sodium hydroxide is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred until the deprotonation is complete, indicated by the formation of the deeply colored fluorenyl anion.

-

-

Alkylation:

-

An excess of an ethyl halide (e.g., ethyl bromide or ethyl iodide) is added to the solution containing the fluorenyl anion.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure complete dialkylation at the 9-position.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction is quenched by the addition of water.

-

The product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure this compound.

-

Applications and Relevance

This compound serves as a crucial intermediate in the synthesis of advanced organic electronic materials. Its key applications are in the development of:

-

Organic Light-Emitting Diodes (OLEDs): The fluorene core provides a high-energy bandgap, making it suitable for use in blue-light-emitting materials. The diethyl groups enhance solubility and film-forming properties, which are essential for device fabrication. The bromine atoms allow for the attachment of various functional groups through cross-coupling reactions to tune the emission color and improve charge transport properties.

-

Organic Photovoltaics (OPVs): As a building block for conjugated polymers, this compound can be used to synthesize donor or acceptor materials for the active layer in organic solar cells.

-

Organic Field-Effect Transistors (OFETs): The rigid and planar structure of the fluorene unit is beneficial for charge transport, making its derivatives promising candidates for the semiconductor layer in OFETs.

The relationship between the core structure and its application is summarized below:

Structure-Function Relationship

Caption: Relationship between the molecular features of this compound and its applications.

Conclusion

This compound is a valuable and versatile building block in the design and synthesis of next-generation organic electronic materials. While comprehensive experimental data for this specific compound is limited, its physical properties can be confidently inferred from its chemical structure and the extensive characterization of its close analogues. The insights provided in this guide, from its core physical properties and spectroscopic signatures to its synthesis and applications, are intended to support researchers and developers in harnessing the potential of this important fluorene derivative.

References

Sources

- 1. ossila.com [ossila.com]

- 2. This compound | C17H16Br2 | CID 3531045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. 2,7-Dibromofluorene(16433-88-8) 1H NMR spectrum [chemicalbook.com]

- 6. 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Introduction: The Significance of 2,7-Dibromo-9,9-diethylfluorene in Advanced Materials

An In-depth Technical Guide to the Synthesis of 2,7-Dibromo-9,9-diethylfluorene

This compound is a critical building block in the field of organic electronics. Its rigid, planar fluorene core, functionalized with bromine atoms at the 2 and 7 positions, provides reactive sites for forming carbon-carbon bonds through cross-coupling reactions. The diethyl groups at the C9 position are not merely bystanders; they enhance the molecule's solubility in common organic solvents, which is crucial for solution-based processing of electronic devices. This unique combination of features makes it a highly versatile precursor for a wide range of conjugated polymers and small molecules used in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][2][3][4][5] The synthesis of this compound is a foundational process for researchers aiming to develop novel high-performance organic semiconducting materials.

This guide provides a comprehensive overview of a reliable two-step synthetic pathway, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for validation.

Core Synthetic Strategy: A Tale of Two Reactions

The synthesis of this compound is efficiently achieved through a two-step process that leverages fundamental principles of organic chemistry: nucleophilic substitution followed by electrophilic aromatic substitution.

-

Step 1: C9 Alkylation of the Fluorene Core. The methylene bridge (C9) of the fluorene molecule is flanked by two phenyl rings, which stabilize the conjugate base through resonance. This makes the protons on C9 unusually acidic for a hydrocarbon (pKa ≈ 23). This acidity is exploited by using a strong base to deprotonate the C9 position, generating a potent nucleophile.[6] This nucleophile readily attacks an electrophilic ethylating agent, such as iodoethane or bromoethane, in a classic SN2 reaction. The process is repeated to add a second ethyl group, yielding the 9,9-diethylfluorene intermediate.

-

Step 2: Electrophilic Aromatic Bromination. The fluorene aromatic system is electron-rich and thus susceptible to electrophilic attack.[6] The C2 and C7 positions are the most electronically activated sites for electrophilic aromatic substitution. A suitable brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, is used to introduce bromine atoms at these specific positions, affording the final product.

This sequential approach ensures high selectivity and yield, providing a robust method for producing high-purity material.

Visualizing the Synthetic Pathway

The overall transformation can be visualized as a sequential functionalization of the fluorene scaffold.

Caption: Reaction scheme for the two-step synthesis.

Detailed Experimental Protocol

This protocol outlines a self-validating system for the synthesis, starting from commercially available fluorene.

Part A: Synthesis of 9,9-Diethylfluorene (Intermediate)

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Molar Eq. |

| Fluorene | C₁₃H₁₀ | 166.22 | 1.0 |

| Potassium Hydroxide (KOH) | KOH | 56.11 | 5.0 |

| Iodoethane | C₂H₅I | 155.97 | 2.5 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | - |

Procedure:

-

Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagent Addition: Charge the flask with fluorene (10.0 g, 60.2 mmol) and dimethyl sulfoxide (DMSO, 200 mL). Begin stirring to dissolve the solid.

-

Add finely ground potassium hydroxide (16.9 g, 301 mmol) to the solution. The mixture will turn dark as the fluorenyl anion forms.

-

Alkylation: Add iodoethane (23.5 g, 150.5 mmol) dropwise to the stirring mixture. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to 40-50°C and stir for 4-6 hours under a nitrogen atmosphere. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting fluorene spot is consumed.

-

Work-up: Cool the reaction mixture to room temperature and slowly pour it into 500 mL of ice-cold water. A precipitate will form.

-

Extraction: Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 150 mL).

-

Washing & Drying: Combine the organic layers and wash them sequentially with water (2 x 100 mL) and saturated brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from ethanol to yield 9,9-diethylfluorene as a white solid.

Part B: Synthesis of this compound (Final Product)

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Molar Eq. |

| 9,9-Diethylfluorene | C₁₇H₁₈ | 222.33 | 1.0 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 2.1 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask protected from light with aluminum foil, dissolve 9,9-diethylfluorene (5.0 g, 22.5 mmol) in N,N-dimethylformamide (DMF, 100 mL).

-

Bromination: Add N-Bromosuccinimide (NBS) (8.4 g, 47.2 mmol) to the solution in small portions over 30 minutes. Stir the mixture at room temperature.

-

Reaction: Continue stirring in the dark for 12-18 hours. Monitor the reaction by TLC. The appearance of a new, less polar spot indicates product formation.

-

Work-up: Pour the reaction mixture into 400 mL of water. A solid precipitate will form.

-

Filtration: Collect the solid by vacuum filtration and wash it thoroughly with water to remove residual DMF and succinimide.

-

Purification: The crude product is purified by recrystallization. A mixture of hexane and ethyl acetate or ethanol is often effective.[7] Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals of this compound.

Workflow and Validation

A systematic workflow ensures reproducibility and high purity of the final product.

Caption: Experimental workflow from synthesis to validation.

Product Characterization:

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the symmetric aromatic substitution pattern and the presence of the ethyl groups.

-

Mass Spectrometry: To verify the molecular weight (380.15 g/mol ) and isotopic pattern characteristic of a dibrominated compound.

-

Melting Point Analysis: A sharp melting point is indicative of high purity. The literature melting point for the dimethyl analogue is 177-181 °C, and the diethyl derivative is expected to be in a similar range.[4]

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols.

-

Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

-

Iodoethane: Toxic and a suspected carcinogen. All handling should be performed in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

N-Bromosuccinimide (NBS): Irritant and moisture-sensitive. Avoid inhalation of dust. Store in a cool, dry place.[8]

-

Solvents (DMSO, DMF): Can facilitate skin absorption of other chemicals. Always wear appropriate gloves.

Conclusion

The two-step synthesis of this compound via C9 alkylation and subsequent C2/C7 bromination is a robust and reliable method for producing this essential organic electronic intermediate. The causality-driven approach—understanding the acidity of the C9 protons and the electrophilic nature of the aromatic rings—allows for precise control over the molecular architecture. By following the detailed protocol and adhering to safety standards, researchers can consistently produce high-purity material, enabling the development of the next generation of advanced organic electronic devices.

References

- Qian, J., & Aldred, M. P. (n.d.). Synthesis of Dimethyl fluorene-9,9-diacetate.

- Google Patents. (n.d.). CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene.

- Ossila. (n.d.). 2,7-Dibromo-9,9-bis[3,3'-(N,N-dimethylamino)-propyl]fluorene.

- KTU ePubl. (n.d.). Derivatives of 2,7-dibromo-9,9-dimethyl-9h-fluorene and 2,7-dibromo-9,9-spirobifluorene as electroactive materials.

- PubMed Central. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II).

- PubChem. (n.d.). 2-Bromo-9,9-dimethylfluorene.

- BenchChem. (n.d.). A Comparative Guide to the Applications of 2-bromo-9,9-dihexyl-9H-fluorene in Organic Electronics.

- ResearchGate. (2020). Synthesis of new 2,7-dibromo 9-benzocyclobuten-3-yl-9H-fluorene derivatives - perspective dielectric materials for electronics.

- Sigma-Aldrich. (n.d.). 2,7-Dibromo-9,9-dimethyl-9H-fluorene 99 28320-32-3.

- PMC. (n.d.). 2,7-Dibromo-9,9-dimethyl-9H-fluorene.

- BenchChem. (n.d.). Comparative Analysis of 2-bromo-9,9-dihexyl-9H-fluorene and a Key Alternative for Organic Electronics.

- PubChem. (n.d.). 3-Bromo-9,9-dimethyl-9H-fluorene.

- Google Patents. (n.d.). CN101070268A - Process for preparing 2,7-2-bromofluorene.

- ResearchGate. (n.d.). (PDF) 2,7-Dibromo-9,9-dimethyl-9H-fluorene.

- PubChem. (n.d.). 2,7-Dibromo-9,9-dimethylfluorene.

- Google Patents. (n.d.). CN109232152B - A new method for synthesizing 9,9-dimethylfluorene.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,7-Dibromo-9,9-dimethylfluorene | 28320-32-3.

- BenchChem. (n.d.). enhancing the yield and purity of 2,6-dibromo-9H-fluorene synthesis.

Sources

- 1. ossila.com [ossila.com]

- 2. Derivatives of 2,7-dibromo-9,9-dimethyl-9h-fluorene and 2,7-dibromo-9,9-spirobifluorene as electroactive materials [epubl.ktu.edu]

- 3. benchchem.com [benchchem.com]

- 4. 2,7-Dibromo-9,9-dimethyl-9H-fluorene 99 28320-32-3 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2,7-Dibromo-9,9-dimethylfluorene | 28320-32-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to 2,7-Dibromo-9,9-diethylfluorene: A Keystone Monomer for Advanced Optoelectronic Applications

This technical guide provides a comprehensive overview of 2,7-Dibromo-9,9-diethylfluorene, a critical building block in the synthesis of high-performance organic electronic materials. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, chemical properties, and applications of this versatile fluorene derivative, with a focus on its role in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Introduction: The Significance of this compound in Organic Electronics

This compound is a halogenated aromatic compound that serves as a pivotal monomer in the synthesis of conjugated polymers. Its fluorene core provides a rigid, planar, and highly fluorescent backbone, which is essential for efficient charge transport and light emission in optoelectronic devices. The strategic placement of bromine atoms at the 2 and 7 positions renders the molecule highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille polymerizations. This allows for the facile construction of well-defined polymer chains with tailored electronic and optical properties.

The diethyl groups at the 9-position are not merely passive substituents. They play a crucial role in enhancing the solubility of the monomer and the resulting polymers in common organic solvents. This improved processability is a key advantage for the fabrication of large-area, solution-processed thin films, which is a cost-effective and scalable manufacturing method for OLED displays and OPV modules. Furthermore, the bulky nature of the diethyl groups helps to prevent intermolecular aggregation (π-stacking) in the solid state, which can otherwise lead to quenching of fluorescence and a reduction in device efficiency.

Synthesis and Purification of this compound

The synthesis of this compound is typically a two-step process starting from the commercially available fluorene. The first step involves the alkylation of the acidic C9-protons of fluorene with ethylating agents, followed by the bromination of the resulting 9,9-diethylfluorene at the electron-rich 2 and 7 positions.

Step 1: Synthesis of 9,9-diethylfluorene

The alkylation of fluorene is a classic example of C-H acidity and nucleophilic substitution. The methylene protons at the 9-position of fluorene are relatively acidic (pKa ≈ 23 in DMSO) due to the aromatic stabilization of the resulting fluorenyl anion. A strong base is used to deprotonate fluorene, generating a nucleophilic carbanion that readily reacts with an ethyl halide.

Experimental Protocol: Synthesis of 9,9-diethylfluorene

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with fluorene and a suitable solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

-

Deprotonation: A strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH), is added portion-wise to the stirred solution under an inert atmosphere of nitrogen. The reaction mixture is typically stirred at room temperature until the deprotonation is complete, often indicated by a color change.

-

Alkylation: An ethylating agent, such as ethyl bromide or ethyl iodide, is added dropwise to the reaction mixture. The reaction is then heated to a moderate temperature (e.g., 50-70 °C) and stirred for several hours to ensure complete dialkylation.

-

Work-up and Purification: After cooling to room temperature, the reaction is quenched by the addition of water. The product is extracted with an organic solvent like diethyl ether or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 9,9-diethylfluorene as a white solid.

Step 2: Synthesis of this compound

The bromination of 9,9-diethylfluorene is an electrophilic aromatic substitution reaction. The fluorene ring system is electron-rich, and the 2 and 7 positions are the most susceptible to electrophilic attack due to electronic effects.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A round-bottom flask is charged with 9,9-diethylfluorene and a suitable solvent, such as chloroform or carbon tetrachloride. The flask is protected from light to prevent radical side reactions.

-

Bromination: A solution of bromine in the same solvent is added dropwise to the stirred solution of 9,9-diethylfluorene at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude product is purified by recrystallization from a solvent such as ethanol or isopropanol to afford this compound as a white crystalline solid.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is fundamental to its function as a monomer for optoelectronic polymers.

Chemical Structure Diagram

Caption: General workflow for the synthesis of polyfluorene derivatives.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile monomer for the synthesis of advanced organic electronic materials. Its unique combination of a rigid, fluorescent core, tunable electronic properties through polymerization, and excellent solubility makes it an ideal building block for high-performance OLEDs and OPVs. The well-established Suzuki and Stille polymerization methods provide a robust platform for the creation of a wide range of polyfluorene-based materials with tailored properties for specific applications. As the demand for efficient and solution-processable organic electronic devices continues to grow, the importance of key intermediates like this compound is set to increase.

References

-

PubChem. (n.d.). 2,7-Dibromo-9,9-dimethyl-9H-fluorene. National Center for Biotechnology Information. Retrieved from [Link]

-

Request PDF. (n.d.). Flexible organic light emitting diodes (OLEDs) based on a blue emitting polyfluorene. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,7-Dibromo-9,9-diethylfluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dibromo-9,9-diethylfluorene is a key building block in the synthesis of advanced organic materials and potential therapeutic agents. Its rigid, planar fluorene core, functionalized with bromine atoms at the 2 and 7 positions, makes it an ideal scaffold for creating conjugated polymers with applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The diethyl groups at the 9-position enhance the solubility of the resulting polymers, a crucial factor for device fabrication. In the context of drug development, the fluorene nucleus is a privileged scaffold, and its halogenated derivatives are precursors to a wide array of compounds with potential biological activity.

Accurate structural elucidation is paramount in the development of novel materials and pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is one of the most powerful tools for this purpose. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, offering insights into the chemical environment of each proton and the underlying principles governing their spectral characteristics.

Molecular Structure and Proton Environments

The structure of this compound dictates a specific set of proton environments, which in turn gives rise to a characteristic ¹H NMR spectrum. The molecule possesses a plane of symmetry, simplifying the spectrum by rendering certain protons chemically equivalent.

Caption: Labeled structure of this compound.

The proton environments can be categorized as follows:

-

Aromatic Protons: There are three distinct types of aromatic protons: H1/H8, H3/H6, and H4/H5. Due to the molecule's symmetry, H1 is equivalent to H8, H3 is equivalent to H6, and H4 is equivalent to H5.

-

Aliphatic Protons: The two ethyl groups at the C9 position give rise to two sets of aliphatic protons: the methylene protons (-CH₂-) and the methyl protons (-CH₃).

Predicted ¹H NMR Spectrum: A Detailed Analysis

While a publicly available, assigned ¹H NMR spectrum for this compound is not readily found, a highly accurate prediction can be made based on the known spectra of closely related analogs such as 2,7-dibromofluorene, 2,7-dibromo-9,9-dimethylfluorene, and 9,9-dihexyl-2,7-dibromofluorene. The expected spectrum in deuterochloroform (CDCl₃) is detailed below.

Aromatic Region (δ 7.0 - 8.0 ppm)

The aromatic region of the spectrum is shaped by the electron-withdrawing nature of the bromine atoms and the anisotropic effects of the fluorene ring system.

-

H4/H5 Protons: These protons are expected to appear as a doublet. They are coupled to the H3/H6 protons, respectively. Their chemical shift will be the most downfield of the aromatic protons due to their proximity to the electron-withdrawing bromine atoms.

-

H3/H6 Protons: These protons are expected to appear as a doublet of doublets. They are coupled to both the H4/H5 and H1/H8 protons.

-

H1/H8 Protons: These protons are expected to appear as a doublet, coupled to the H3/H6 protons.

The presence of the electron-withdrawing bromine atoms at the 2 and 7 positions will deshield the adjacent protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted fluorene.

Aliphatic Region (δ 0.5 - 2.5 ppm)

The signals for the diethyl groups at the C9 position are typically found in the upfield region of the spectrum.

-

Methylene Protons (-CH₂-): These protons will appear as a quartet due to coupling with the three protons of the adjacent methyl group.

-

Methyl Protons (-CH₃): These protons will appear as a triplet due to coupling with the two protons of the adjacent methylene group.

The chemical shifts of these aliphatic protons are influenced by their proximity to the aromatic fluorene core.

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for this compound in CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4, H5 | ~ 7.6 - 7.7 | Doublet (d) | ~ 8.0 |

| H3, H6 | ~ 7.4 - 7.5 | Doublet of Doublets (dd) | ~ 8.0, ~1.5 |

| H1, H8 | ~ 7.3 - 7.4 | Doublet (d) | ~ 1.5 |

| Methylene (-CH₂) | ~ 2.0 - 2.2 | Quartet (q) | ~ 7.5 |

| Methyl (-CH₃) | ~ 0.5 - 0.7 | Triplet (t) | ~ 7.5 |

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Caption: Recommended workflow for ¹H NMR analysis.

Causality Behind Experimental Choices:

-

Solvent Choice (CDCl₃): Deuterochloroform is a common solvent for NMR analysis of organic compounds due to its ability to dissolve a wide range of nonpolar and moderately polar molecules. The inclusion of tetramethylsilane (TMS) provides an internal standard for referencing the chemical shifts.

-

Spectrometer Frequency (≥ 400 MHz): A higher field strength provides better signal dispersion and resolution, which is crucial for accurately resolving the coupling patterns in the aromatic region.

-

Number of Scans: Acquiring multiple scans and averaging them improves the signal-to-noise ratio, resulting in a cleaner spectrum.

Trustworthiness: A Self-Validating System

The interpretation of the ¹H NMR spectrum of this compound is a self-validating process. The predicted chemical shifts, multiplicities, and integration values should all be consistent with the known molecular structure. For instance, the integration of the aromatic signals should correspond to six protons, while the aliphatic signals should integrate to four and six protons for the methylene and methyl groups, respectively. Any deviation from these expected values would indicate the presence of impurities or an incorrect structural assignment.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information about its molecular structure. By understanding the principles of chemical shifts and spin-spin coupling, researchers can confidently verify the identity and purity of this important synthetic intermediate. The predicted spectral data and experimental protocol outlined in this guide serve as a valuable resource for scientists and professionals working in materials science and drug development, enabling the efficient and accurate characterization of this and related fluorene derivatives.

References

-

PubChem Compound Summary for CID 3531045, this compound. National Center for Biotechnology Information. [Link]

-

¹H-NMR (400 MHz, CDCl3) of 9,9-dihexyl-2,7-dibromofluorene. ResearchGate. [Link]

-

2,7-Dibromo-9,9-dimethylfluorene. National Center for Biotechnology Information. [Link]

-

The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. MDPI. [Link]

A Technical Guide to the Thermal Stability of 2,7-Dibromo-9,9-diethylfluorene: A Critical Parameter in Organic Electronics

Foreword: The Imperative of Thermal Resilience in Advanced Organic Materials

In the landscape of organic electronics, the performance and longevity of devices are intrinsically linked to the stability of their constituent materials. Among the diverse class of organic semiconductors, fluorene derivatives have garnered significant attention due to their exceptional photoluminescent and charge-transport properties. 2,7-Dibromo-9,9-diethylfluorene serves as a pivotal building block in the synthesis of high-performance polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The operational efficiency and lifespan of these devices are critically dependent on the thermal resilience of the precursor materials. This guide provides a comprehensive technical overview of the thermal stability of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science. While direct, publicly available experimental data on the thermal decomposition of this specific compound is limited, this guide synthesizes information from analogous compounds and established principles of thermal analysis to provide a robust predictive framework and detailed experimental protocols.

Introduction to this compound: A Versatile Precursor

This compound, with the chemical formula C₁₇H₁₆Br₂, is a crystalline solid that belongs to the family of fluorene-based organic compounds.[1] The fluorene core provides a rigid and planar aromatic system, which is advantageous for charge transport. The bromine atoms at the 2 and 7 positions are reactive sites, enabling polymerization and functionalization through cross-coupling reactions. The diethyl groups at the 9-position are crucial for enhancing the solubility of the molecule in common organic solvents, a key requirement for solution-based processing of organic electronic devices.

The thermal stability of this precursor is of paramount importance for several reasons:

-

Melt Processing: Understanding the melting and decomposition temperatures is essential for any high-temperature processing steps during material formulation and device fabrication.

-

Device Operation: The operating temperatures of OLEDs and OPVs can be elevated, and the thermal stability of the active materials directly impacts the device's lifetime and performance.

-

Storage and Handling: Knowledge of thermal stability ensures appropriate storage and handling conditions to prevent degradation of the material.

Theoretical Framework: Thermal Decomposition of Fluorene Derivatives

The thermal degradation of fluorene-based materials, particularly polyfluorenes, has been a subject of extensive research. The primary degradation pathway is often initiated by the cleavage of the C-H or C-C bonds in the alkyl side chains at the 9-position.[2] This can lead to the formation of radical species that can further react, leading to chain scission, cross-linking, or the formation of undesirable byproducts like fluorenone, which can act as emission quenchers in OLEDs.[2]

The presence of bromine atoms on the fluorene core can also influence thermal stability. While the C-Br bond is generally less stable than C-C or C-H bonds, its cleavage typically occurs at higher temperatures. The primary concern with brominated aromatics is the potential for dehydrobromination at elevated temperatures, which could lead to the formation of unsaturated species and cross-linking.

Experimental Characterization of Thermal Stability

To rigorously assess the thermal stability of this compound, two primary thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4]

Thermogravimetric Analysis (TGA): A Protocol for Determining Decomposition Temperatures

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] This technique is ideal for determining the onset of decomposition and the temperature at which significant mass loss occurs.

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Atmosphere: A high-purity inert gas, such as nitrogen or argon, is used to prevent oxidative degradation. A flow rate of 20-50 mL/min is recommended.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature of at least 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The key parameters to be determined are:

-

Onset Temperature (T_onset): The temperature at which the initial weight loss begins.

-

T₅% and T₁₀%: The temperatures at which 5% and 10% weight loss occurs, respectively. These are common metrics for comparing the thermal stability of different materials.

-

Residue: The percentage of mass remaining at the end of the experiment.

-

DOT Diagram: TGA Experimental Workflow

Caption: A schematic of the Thermogravimetric Analysis (TGA) workflow.

Differential Scanning Calorimetry (DSC): Unveiling Phase Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (2-5 mg) is encapsulated in an aluminum DSC pan.

-

Instrument Setup:

-

Atmosphere: An inert atmosphere (nitrogen or argon) is maintained.

-

Temperature Program: A heat-cool-heat cycle is typically employed to erase the thermal history of the sample. For instance:

-

Heat from 25 °C to 200 °C at 10 °C/min.

-

Cool from 200 °C to 25 °C at 10 °C/min.

-

Heat from 25 °C to 300 °C at 10 °C/min.

-

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. The key features to analyze from the second heating scan are:

-

Melting Point (T_m): The peak temperature of the endothermic melting transition. For the analogous compound, 2,7-Dibromo-9,9-dimethylfluorene, the melting point is reported to be in the range of 177-181 °C. It is expected that this compound will have a slightly different but comparable melting point.

-

Enthalpy of Fusion (ΔH_f): The area under the melting peak, which corresponds to the energy required to melt the sample.

-

Decomposition: A broad, exothermic peak at higher temperatures may indicate decomposition.

-

DOT Diagram: DSC Experimental Workflow

Caption: A schematic of the Differential Scanning Calorimetry (DSC) workflow.

Predicted Thermal Stability and Data Interpretation

Based on the thermal behavior of structurally similar fluorene derivatives, the following thermal properties for this compound can be anticipated:

| Property | Predicted Value/Range | Rationale |

| Melting Point (T_m) | 150 - 180 °C | The analogous dimethyl derivative has a melting point of 177-181 °C. The slightly longer diethyl chains may slightly alter the crystal packing and thus the melting point. |

| Onset Decomposition Temperature (T_onset) | > 250 °C | Fluorene derivatives generally exhibit good thermal stability.[5] Decomposition is likely to initiate with the cleavage of the ethyl groups. |

| 5% Weight Loss Temperature (T₅%) | > 300 °C | Significant mass loss is expected to occur at temperatures well above the melting point, indicating a stable molten state over a considerable temperature range. |

Interpretation of Expected Results:

-

A sharp, single melting endotherm in the DSC thermogram would be indicative of a high-purity crystalline material.

-

The absence of significant weight loss in the TGA curve below 250 °C would confirm the material's suitability for processing and use in devices that operate at elevated temperatures.

-

The TGA data, particularly the onset of decomposition, will provide a critical upper limit for processing temperatures.

Conclusion and Future Directions

This compound is a key precursor for advanced organic electronic materials, and its thermal stability is a critical determinant of its processability and the performance of the final devices. This guide has provided a comprehensive framework for understanding and evaluating its thermal properties, including detailed experimental protocols for TGA and DSC analysis. While direct experimental data remains to be published, the predictive analysis based on analogous compounds suggests good thermal stability.

For researchers and developers in this field, it is strongly recommended to perform the described thermal analyses to obtain precise data for their specific batches of this compound. This will enable the optimization of synthesis, purification, and device fabrication processes, ultimately leading to more robust and reliable organic electronic devices.

References

-

Lee, S. H., & Kim, J. S. (2021). Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films. Polymers, 13(16), 2733. Retrieved from [Link]

-

Chen, Y., et al. (2004). Enhancing the thermal and spectral stabilities of polyfluorene-based blue-light-emitting materials by incorporating pendent spiro-cycloalkyl groups. Polymer, 45(23), 7989-7996. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Lab Manager. (2023). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis of Organic Compounds. Retrieved from [Link]

Sources

- 1. This compound | C17H16Br2 | CID 3531045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 4. mt.com [mt.com]

- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

A Technical Guide to the Photophysical Properties of 2,7-Dibromo-9,9-diethylfluorene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the core photophysical properties of 2,7-Dibromo-9,9-diethylfluorene. While direct, comprehensive experimental data for this specific derivative is limited in published literature, this guide establishes a robust predictive framework based on the well-characterized photophysics of closely related fluorene analogs. Furthermore, it offers detailed, field-proven protocols for the experimental determination of its key photophysical parameters, empowering researchers to generate and validate these properties in their own laboratories.

The fluorene core is a cornerstone in the development of advanced organic materials, prized for its rigid, conjugated system that gives rise to desirable electronic and photophysical characteristics.[1][2] The strategic placement of bromine atoms at the 2 and 7 positions, alongside alkyl chains at the C9 position, provides a versatile scaffold for synthesizing materials with tailored properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[3][4] The diethyl substitution at the C9 position is primarily introduced to enhance solubility in common organic solvents, a crucial factor for solution-based processing and fabrication of organic electronic devices.

Theoretical Framework and Expected Photophysical Profile

The photophysical behavior of this compound is governed by the electronic transitions within its π-conjugated system. The fluorene moiety acts as the primary chromophore, responsible for the characteristic absorption and emission in the ultraviolet (UV) and blue regions of the electromagnetic spectrum.

Absorption and Emission

The absorption of a photon promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For fluorene derivatives, this typically corresponds to a π-π* transition. The absorption maximum (λmax) is expected to be in the UV range. For comparison, the closely related 2-bromo-9,9-dihexyl-9H-fluorene exhibits an absorption maximum at 309 nm in tetrahydrofuran (THF).[4] It is anticipated that this compound will have a similar absorption profile.

Following photoexcitation, the molecule relaxes to the ground state, in part by emitting a photon. This process, known as fluorescence, occurs at a longer wavelength (lower energy) than absorption, a phenomenon referred to as the Stokes shift. Polymers derived from 2,7-dibromofluorene precursors exhibit blue emission, with maxima typically around 410 nm.[2]

Quantum Yield and Fluorescence Lifetime

The efficiency of the fluorescence process is quantified by the photoluminescence quantum yield (PLQY or ΦF), which is the ratio of emitted photons to absorbed photons.[5] Fluorene derivatives are known for their high quantum yields, making them excellent candidates for emissive applications.[2] The quantum yield is sensitive to the molecular environment, including solvent polarity and the presence of quenchers.[6][7]

The fluorescence lifetime (τ) is the average time a molecule remains in the excited state before returning to the ground state.[8] This parameter is intrinsic to the fluorophore and its environment and is crucial for applications in fluorescence lifetime imaging microscopy (FLIM).[9][10]

The relationship between these core photophysical properties can be visualized as follows:

Caption: Workflow for relative quantum yield determination.

Fluorescence Lifetime Measurement

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method for measuring fluorescence lifetimes in the nanosecond range.

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or LED), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics. 2[11][12]. Sample Preparation: Use a dilute solution of the sample, similar to that for fluorescence measurements.

-

Measurement:

-

Acquire an instrument response function (IRF) by measuring the light scattering from a non-fluorescent colloidal solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Replace the scattering solution with the fluorescent sample and collect the fluorescence decay profile until a sufficient number of photon counts are accumulated in the peak channel (typically >10,000).

-

-

Data Analysis:

-

The measured decay is a convolution of the true fluorescence decay and the IRF.

-

Use deconvolution software to fit the experimental decay data to an exponential decay model (mono- or multi-exponential) to extract the fluorescence lifetime(s) (τ).

-

Influence of the Molecular Environment

The photophysical properties of this compound are expected to be sensitive to the surrounding environment.

-

Solvent Polarity: Increasing solvent polarity can lead to a red-shift in the emission spectrum (solvatochromism) due to the stabilization of a more polar excited state. This can also affect the quantum yield and fluorescence lifetime. *[7][13] Concentration: At high concentrations, aggregation can occur, leading to changes in the absorption and emission spectra and often a decrease in fluorescence quantum yield due to aggregation-caused quenching.

-

Temperature: Temperature can influence non-radiative decay rates, generally leading to a decrease in fluorescence intensity and lifetime at higher temperatures.

Conclusion

References

-

Fluorescence Lifetime Measurements and Analyses: Protocols Using Flow Cytometry and High-Throughput Microscopy. (2024). Methods in Molecular Biology. [Link]

-

Singlet oxygen quantum yield determination for a fluorene-based two-photon photosensitizer. (2006). Journal of Fluorescence. [Link]

-

Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives. (2012). Molecules. [Link]

-

Practical guide to fluorescence lifetime imaging microscopy. (2023). Molecular Biology of the Cell. [Link]

-

Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. HORIBA. [Link]

-

2,7-Dibromo-9,9-dimethyl-9H-fluorene. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. (1999). Macromolecules. [Link]

-

Steady-State Spectroscopic and Fluorescence Lifetime Measurements of New Two-Photon Absorbing Fluorene Derivatives. (2004). Journal of Fluorescence. [Link]

-

Relative Quantum Yield. Edinburgh Instruments. [Link]

-

This compound. PubChem. [Link]

-

2,7-Dibromo-9,9-dimethylfluorene. PubChem. [Link]

-

Photophysical properties and quantum chemical studies of poly(2,7-9,9'-dihexylfluorene-dyil). (2009). Journal of the Brazilian Chemical Society. [Link]

-

2,7-Dibromo-9,9-dimethyl-9H-fluorene. (2010). Acta Crystallographica Section E. [Link]

-

Photoluminescence of 2,7-poly(9,9-dialkylfluorene-co-fluorenone) nanoparticles: effect of particle size and inert polymer addition. (2010). Langmuir. [Link]

-

Effect of solvent on the emulsion and morphology of polyfluorene films: all-atom molecular dynamics approach. (2021). Soft Matter. [Link]

-

Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. (2021). Dyes and Pigments. [Link]

-

SOLVENT EFFECTS ON PHOTOPHYSICAL PROPERTIES OF ORGANIC DYES IN THE POLYMER MATRIX. (2020). Polymer Journal. [Link]

-

Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. (2022). International Journal of Molecular Sciences. [Link]

-

SOLVENT EFFECTS ON PHOTOPHYSICAL PROPERTIES OF ORGANIC DYES IN THE POLYMER MATRIX. (2020). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 20.210.105.67 [20.210.105.67]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. edinst.com [edinst.com]

- 6. Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence Lifetime Measurement [sigmaaldrich.com]

- 9. Fluorescence Lifetime Measurements and Analyses: Protocols Using Flow Cytometry and High-Throughput Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. molbiolcell.org [molbiolcell.org]

- 11. ossila.com [ossila.com]

- 12. horiba.com [horiba.com]

- 13. SOLVENT EFFECTS ON PHOTOPHYSICAL PROPERTIES OF ORGANIC DYES IN THE POLYMER MATRIX [ouci.dntb.gov.ua]

Methodological & Application

Synthesis of Poly(9,9-diethylfluorene): A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction: The Allure of Polyfluorenes

Polyfluorenes (PFs) represent a prominent class of conjugated polymers that have garnered significant attention within the fields of organic electronics and biomedical research.[1] Their rigid, rod-like backbone, composed of repeating fluorene units, imparts exceptional thermal stability and a high photoluminescence quantum efficiency, making them ideal candidates for applications such as organic light-emitting diodes (OLEDs), polymer solar cells, and field-effect transistors.[1] The versatility of the fluorene monomer, particularly the ability to introduce various substituents at the C-9 position, allows for the fine-tuning of the polymer's physical and electronic properties. The 9,9-dialkyl substitution is primarily introduced to enhance the solubility of these otherwise rigid polymers in common organic solvents, a crucial prerequisite for solution-based processing and device fabrication.[2]

This application note provides a detailed guide to the synthesis of poly(9,9-diethylfluorene) (PDEF) from its monomer, 2,7-Dibromo-9,9-diethylfluorene. We will delve into the two most prevalent and robust polymerization methodologies: Suzuki coupling and Yamamoto coupling. Beyond providing step-by-step protocols, this guide will elucidate the underlying chemical principles and mechanistic details, empowering researchers to not only replicate these procedures but also to rationally troubleshoot and adapt them for their specific needs.

Monomer Highlight: this compound

The monomer, this compound, serves as the fundamental building block for the PDEF polymer. The bromine atoms at the 2 and 7 positions are the reactive sites for the cross-coupling reactions that drive polymerization. The diethyl groups at the C-9 position are crucial for imparting solubility to the resulting polymer. Compared to its longer-chain alkyl counterparts (e.g., dihexyl or dioctyl), the diethyl substitution offers a more compact profile, which can influence interchain packing and, consequently, the electronic properties of the bulk material. However, this often comes at the cost of reduced solubility, a critical consideration when selecting solvents for polymerization and subsequent processing.

Polymerization Methodologies: A Tale of Two Couplings

The synthesis of polyfluorenes is predominantly achieved through transition metal-catalyzed cross-coupling reactions. Here, we will focus on the Suzuki and Yamamoto coupling methods, both of which are workhorses in the synthesis of conjugated polymers.

Suzuki Coupling: Precision and Versatility

The Suzuki coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of polyfluorene synthesis, it typically involves the palladium-catalyzed reaction between an organoboron compound (a boronic acid or boronic ester derivative of fluorene) and a dihalo-fluorene monomer.[3][4] This method offers excellent functional group tolerance and allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices (PDI).[5]

Mechanism of Suzuki Polymerization:

The catalytic cycle of the Suzuki polymerization for polyfluorenes can be broken down into three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the this compound monomer, inserting itself into one of the carbon-bromine bonds to form a Pd(II) species.

-

Transmetalation: The organoboron derivative of the fluorene monomer transfers its organic group to the palladium center, displacing the halide. This step is facilitated by the presence of a base.

-

Reductive Elimination: The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then participate in another catalytic cycle.

Figure 1: Simplified catalytic cycle for Suzuki polymerization of polyfluorene.

Protocol 1: Suzuki Polymerization of this compound

This protocol describes a typical Suzuki polymerization to synthesize poly(9,9-diethylfluorene). Note that due to the potentially lower solubility of the diethyl-substituted monomer and polymer compared to longer-chain analogues, solvent choice and reaction temperature may need optimization.

Materials:

-

This compound

-

9,9-Diethylfluorene-2,7-bis(boronic acid pinacol ester)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Aqueous potassium carbonate (K₂CO₃) solution (2 M)

-

Toluene (anhydrous and degassed)

-

Methanol

-

Acetone

-

Tetrahydrofuran (THF) or Chloroform

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-